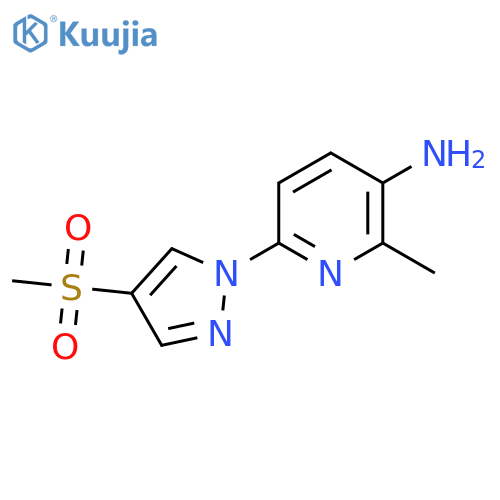

Cas no 2137805-67-3 (6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine)

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine

- 2137805-67-3

- EN300-1115579

-

- インチ: 1S/C10H12N4O2S/c1-7-9(11)3-4-10(13-7)14-6-8(5-12-14)17(2,15)16/h3-6H,11H2,1-2H3

- InChIKey: DIHGXQBGNBOQNC-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=NN(C2C=CC(=C(C)N=2)N)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 252.06809681g/mol

- どういたいしつりょう: 252.06809681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 99.2Ų

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1115579-1.0g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 1g |

$943.0 | 2023-05-25 | ||

| Enamine | EN300-1115579-10.0g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 10g |

$4052.0 | 2023-05-25 | ||

| Enamine | EN300-1115579-0.1g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1115579-2.5g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1115579-0.5g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1115579-5.0g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 5g |

$2732.0 | 2023-05-25 | ||

| Enamine | EN300-1115579-10g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1115579-1g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1115579-0.25g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1115579-0.05g |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine |

2137805-67-3 | 95% | 0.05g |

$768.0 | 2023-10-27 |

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amineに関する追加情報

Introduction to 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine (CAS No. 2137805-67-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine, identified by the CAS number 2137805-67-3, is a structurally sophisticated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Its molecular framework integrates multiple pharmacophoric elements, including a pyrazole moiety substituted with a methanesulfonyl group and a pyridine ring functionalized with an amine group. This unique arrangement imparts distinct chemical and biological properties, making it a promising candidate for the development of novel therapeutic agents.

The compound's structural design is inspired by the growing interest in multitargeted inhibitors, which aim to simultaneously modulate multiple biological pathways to enhance therapeutic efficacy while minimizing side effects. The pyrazole core, known for its versatility in drug discovery, serves as a scaffold that can be readily modified to fine-tune interactions with biological targets. The methanesulfonyl group at the 4-position of the pyrazole ring not only enhances lipophilicity but also contributes to hydrogen bonding capabilities, which are crucial for receptor binding affinity.

The pyridine ring in 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine introduces an additional amine substituent at the 3-position. This amine group can serve as a docking site for further derivatization, enabling the creation of libraries of analogs with tailored pharmacological properties. Such modifications are essential for optimizing drug-like characteristics, including solubility, metabolic stability, and bioavailability.

Recent advancements in computational chemistry have facilitated the rapid screening of large compound libraries, allowing researchers to identify promising candidates like 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine based on their predicted binding affinities to biological targets. Molecular docking studies have demonstrated that this compound exhibits strong potential for interacting with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as cancer and autoimmune diseases.

In the realm of oncology, 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine has been investigated for its ability to inhibit kinases that play critical roles in tumor growth and progression. Kinases are enzymes that phosphorylate other proteins, thereby modulating a wide array of cellular processes. By targeting specific kinases, this compound may disrupt signaling cascades that drive cancer cell proliferation and survival. Preliminary in vitro studies have shown that it can inhibit the activity of several oncogenic kinases with high selectivity, suggesting its potential as an anticancer agent.

Furthermore, the compound's structural features make it an attractive scaffold for developing inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as key targets in drug discovery. PPIs mediate many essential cellular processes, and dysregulation of these interactions is often associated with diseases. The ability of 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine to modulate PPIs could open new avenues for treating disorders such as neurodegenerative diseases and infectious diseases.

The synthesis of 6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amino has been optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Multi-step synthetic routes have been developed that leverage modern catalytic methods to minimize byproduct formation and improve scalability. These synthetic strategies align with green chemistry principles, emphasizing efficiency and environmental sustainability.

As research progresses, the biological evaluation of 6-(4-methanesulfonyl-1H-pyrazol-oxylyl)-2-methylpyridin-amino will continue to expand into new therapeutic areas. Its unique structural attributes position it as a versatile tool for exploring novel pharmacological mechanisms. Collaborative efforts between synthetic chemists and biologists will be essential to fully harness its potential and translate laboratory findings into clinical applications.

The development of next-generation pharmaceuticals often relies on innovative molecular design principles, and compounds like 6-(4-methanesulfonyl-oxylyl)-2-methylpyridine-amino exemplify how structural complexity can be leveraged to achieve desired biological outcomes. By integrating advanced computational methods with experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more efficiently.

In conclusion,6-(4-methanesulfonyl-oxylyl)-2-methylpyridine-amino (CAS No. 2137805) represents a significant advancement in medicinal chemistry due to its multifaceted structural features and promising biological activities. Its investigation across various therapeutic modalities underscores its potential as a lead compound or building block for future drug development initiatives.

2137805-67-3 (6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridin-3-amine) 関連製品

- 392322-76-8(N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide)

- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)

- 31575-15-2(3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)

- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)

- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)

- 303126-23-0(Ethyl 5-(2-Cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)

- 220442-63-7(tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)

- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)

- 1823472-00-9(1-Propanone, 1-(2-amino-4-bromo-5-chlorophenyl)-)